1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine is a chemical compound with the molecular formula C11H14N2O4S It is known for its unique structure, which includes a benzodioxine ring fused with an azetidine ring
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Sulfonylation: The benzodioxine ring is then sulfonylated using sulfonyl chloride derivatives under controlled conditions.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction involving azetidine derivatives and the sulfonylated benzodioxine intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxine and azetidine rings contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-amine can be compared with similar compounds such as:
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane: This compound has a diazepane ring instead of an azetidine ring, which may alter its reactivity and biological activity.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride: The presence of a fluoride group instead of an amine group can significantly change its chemical properties and applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-8-6-13(7-8)18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8H,3-4,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPIDJCHJYKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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